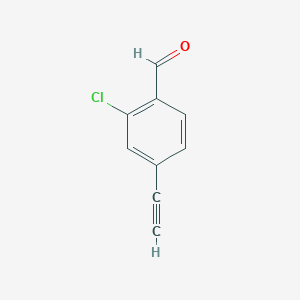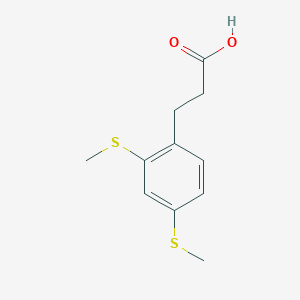![molecular formula C14H11BrO2 B14775617 4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features a bromine atom at the 4’ position, a methoxy group at the 3’ position, and an aldehyde group at the 4 position of the biphenyl structure. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes:
Bromination: Introduction of a bromine atom at the 4’ position of the biphenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of a methoxy group at the 3’ position using methanol and a base such as sodium methoxide.
Formylation: Introduction of an aldehyde group at the 4 position using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine and methoxy groups can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs with potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the manufacture of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application and the target molecule
Enzyme Inhibition: The compound or its derivatives can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound can interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the aldehyde group.
3-Bromo-4-methoxybiphenyl: Similar structure but with different substitution positions.
4-Bromobiphenyl: Lacks the methoxy and aldehyde groups.
Uniqueness: 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of all three functional groups (bromine, methoxy, and aldehyde) on the biphenyl scaffold
Propiedades
Fórmula molecular |
C14H11BrO2 |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
4-(4-bromo-3-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11BrO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
Clave InChI |
AETBWENIBKJLAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


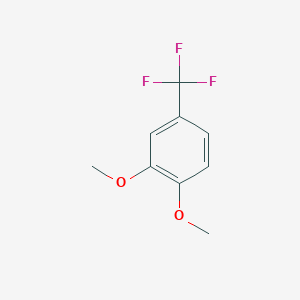

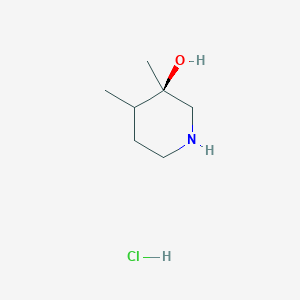

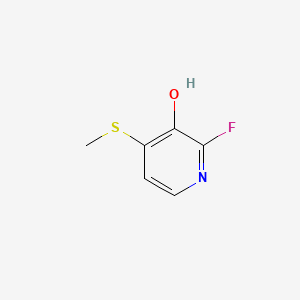
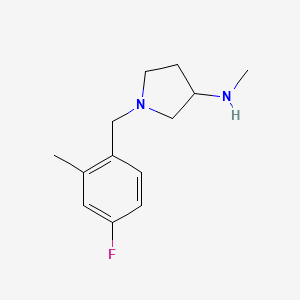

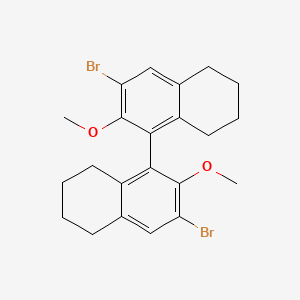

![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)


